![molecular formula C11H17N B1401176 1-(3-Isopropylphenyl)-ethylamine CAS No. 1207846-38-5](/img/structure/B1401176.png)
1-(3-Isopropylphenyl)-ethylamine
Overview
Description
“1-(3-Isopropylphenyl)-ethylamine” is a derivative of “1-(3-Isopropylphenyl)ethanone”, which is a compound with the CAS Number: 40428-87-3 and a molecular weight of 162.23 . It is typically stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2°, and 3° alkyl boronic esters . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve catalytic protodeboronation of pinacol boronic esters . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The parent compound, “1-(3-Isopropylphenyl)ethanone”, is typically a solid or semi-solid or lump or liquid . It is stored in a dry room at normal temperature . The exact physical and chemical properties of “this compound” would require further analysis.Scientific Research Applications
Molecular Recognition in Crystal Formation
1-(3-Isopropylphenyl)-ethylamine has been studied for its role in the formation of conglomerate crystals. The crystal structures of its salts, such as those formed with cinnamic acid, have provided insights into the mechanisms of conglomerate crystal formation. These structures reveal that two amine components and two acid components form a helical column by hydrogen bonds, highlighting the importance of molecular arrangements in crystal formation (Saigo et al., 1987).
Optical Resolution of Substituted Amines
The compound has been used in the optical resolution of ortho- and meta-substituted phenylethylamines. Specific enantiomers of various substituted ethylamines have been obtained with high enantiomeric excess and yields, indicating the effectiveness of the compound in chiral resolution processes (Pallavicini et al., 2001).
Gas-Phase Chemistry Studies
Investigations into the gas-phase chemistry of protonated ethylamine have included studies on this compound. These studies involve mass spectrometric techniques and molecular orbital calculations to understand the dissociation and reaction mechanisms of such compounds (Bouchoux et al., 1996).
Use in Chiral Auxiliaries
This compound derivatives have been found effective as chiral auxiliaries in various chemical reactions, including diastereoselective alkylation. These auxiliaries facilitate the synthesis of optically active compounds, playing a crucial role in asymmetric synthesis (Kohara et al., 1999).
Safety and Hazards
Future Directions
The future directions in the study of similar compounds often involve the development of more efficient and general procedures for the preparation of bis-(boryl)alkanes . Additionally, the development of better methods for the functionalizing deboronation of alkyl boronic esters is also a potential area of future research .
properties
IUPAC Name |
1-(3-propan-2-ylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8(2)10-5-4-6-11(7-10)9(3)12/h4-9H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMTYHTVUJVAEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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